molecular formula C7H5BrClFO B1523678 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene CAS No. 949892-08-4

1-Bromo-5-chloro-4-fluoro-2-methoxybenzene

Cat. No.: B1523678
CAS No.: 949892-08-4
M. Wt: 239.47 g/mol
InChI Key: NVSMLSKXNOHPFW-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-4-fluoro-2-methoxybenzene is a useful research compound. Its molecular formula is C7H5BrClFO and its molecular weight is 239.47 g/mol. The purity is usually 95%.
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Biological Activity

1-Bromo-5-chloro-4-fluoro-2-methoxybenzene is a halogenated aromatic compound with the molecular formula C7H5BrClFO. It features a unique combination of bromine, chlorine, and fluorine atoms, along with a methoxy group, which contributes to its chemical reactivity and potential biological activity. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

This compound undergoes various chemical reactions, primarily nucleophilic aromatic substitutions and oxidation-reduction reactions. The presence of halogen atoms and the methoxy group allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry.

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The compound can participate in nucleophilic substitution reactions where halogen atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. The methoxy group can engage in hydrogen bonding with biological targets, influencing its pharmacological effects.

Case Studies and Research Findings

Recent studies have investigated the biological activities of similar halogenated compounds, providing insights into the potential applications of this compound:

  • Anticancer Activity :
    • A study on related compounds demonstrated significant inhibitory effects on cancer cell proliferation. For instance, certain derivatives exhibited IC50 values as low as 0.126 μM against triple-negative breast cancer (TNBC) cell lines, indicating a promising therapeutic window for selective targeting of cancer cells over normal cells .
    • The structural features similar to those in this compound suggest that it may also exhibit selective cytotoxicity against specific cancer types.
  • Enzyme Inhibition :
    • Compounds with similar functional groups have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis. The inhibition of MMPs can be crucial for preventing tumor spread and enhancing the efficacy of existing therapies .
  • Pharmacological Applications :
    • The compound has been explored as a potential precursor for active pharmaceutical ingredients (APIs) due to its reactivity and ability to form diverse derivatives that may possess enhanced biological activities.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure CharacteristicsBiological Activity
This compoundContains Br, Cl, F, and O (methoxy group)Potential anticancer activity
1-Bromo-4-chloro-2-fluorobenzeneLacks methoxy groupReduced reactivity in biological systems
Ethyl 5-chloro-4-fluoro-2-methoxybenzoateEster derivative; similar halogenationUsed in enzyme inhibition studies

Properties

IUPAC Name

1-bromo-5-chloro-4-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSMLSKXNOHPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682194
Record name 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949892-08-4
Record name 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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